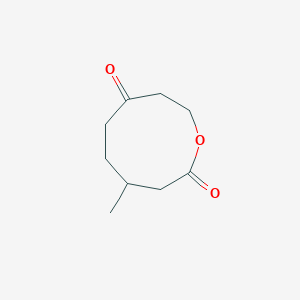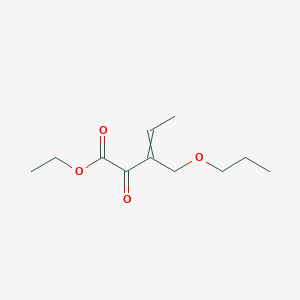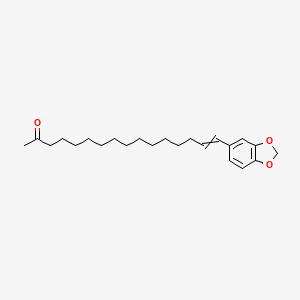![molecular formula C25H33IN4O3 B14215662 D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-99-7](/img/structure/B14215662.png)
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is composed of leucine, alanine, phenylalanine, and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids and the iodophenyl group. The process begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The iodophenyl group is introduced through an iodination reaction using iodine and a suitable oxidizing agent. Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of peptide compounds. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to isolate the final product.
化学反応の分析
Types of Reactions
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Fluorophenylalanine or chlorophenylalanine derivatives.
科学的研究の応用
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-bromophenyl)methyl]-D-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(4-chlorophenyl)methyl]-D-phenylalaninamide
Uniqueness
D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and stability. Additionally, the iodophenyl group can be used as a radiolabel for imaging studies, providing a valuable tool for research and diagnostic applications.
特性
CAS番号 |
824406-99-7 |
|---|---|
分子式 |
C25H33IN4O3 |
分子量 |
564.5 g/mol |
IUPAC名 |
(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1 |
InChIキー |
ZTJFBXHLQFQBOH-MTNREXPMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



oxophosphanium](/img/structure/B14215597.png)

![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
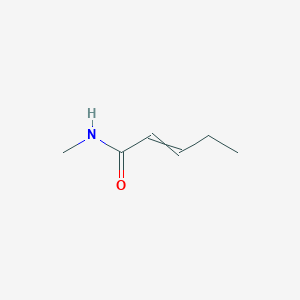
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
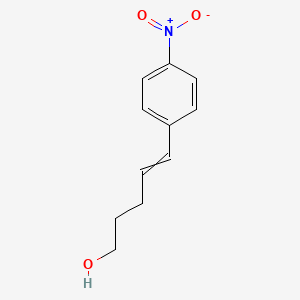
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
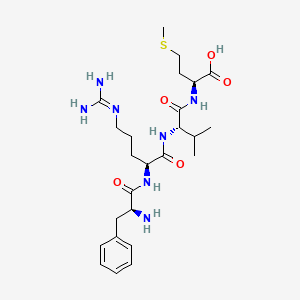
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
